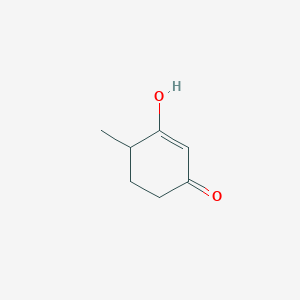

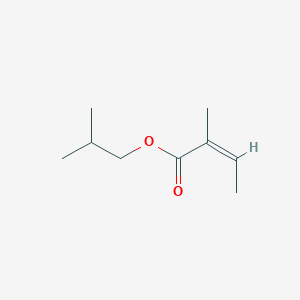

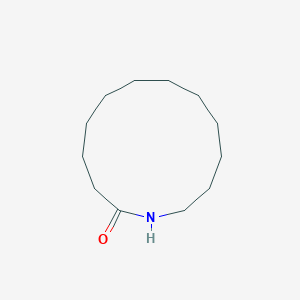

![molecular formula C10H12N5O6P B145936 [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate CAS No. 136338-57-3](/img/structure/B145936.png)

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate, also known as THF-PP, is an important intermediate in the biosynthesis of thiamine (vitamin B1). This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, fungi, plants, and animals. In

Mechanism Of Action

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate acts as an intermediate in the biosynthesis of thiamine, which is an essential cofactor for various enzymes involved in carbohydrate metabolism. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is converted to thiamine pyrophosphate (TPP) by the enzyme [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate oxidase. TPP serves as a cofactor for enzymes involved in the decarboxylation of α-keto acids, such as pyruvate and α-ketoglutarate.

Biochemical And Physiological Effects

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate plays a crucial role in the metabolic pathways of various organisms. It serves as an intermediate in the biosynthesis of thiamine, which is essential for the proper functioning of various enzymes involved in carbohydrate metabolism. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has also been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is a useful tool for studying thiamine biosynthesis pathways and [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase enzymes. However, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is unstable and difficult to work with, which can limit its use in lab experiments. Additionally, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is not commercially available, and its synthesis requires specialized equipment and expertise.

Future Directions

Future research on [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate could focus on the development of new methods for synthesizing [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate and improving its stability. Additionally, further studies could investigate the potential therapeutic applications of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate, such as its use as an antioxidant or in the treatment of thiamine deficiency disorders. Finally, research could focus on the identification and characterization of thiamine transporters, which could provide insights into the regulation of thiamine metabolism in various organisms.

Synthesis Methods

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate can be synthesized by the condensation of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 5-(2-hydroxyethyl)-4-methylthiazole (THZ) in the presence of ATP and the enzyme [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase. The reaction results in the formation of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate and pyrophosphate as a byproduct.

Scientific Research Applications

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has been extensively studied in various research fields, including biochemistry, microbiology, and molecular biology. One of the most significant applications of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate is in the study of thiamine biosynthesis pathways in microorganisms. [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has also been used as a substrate for the characterization of [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate synthase enzymes. Additionally, [(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate has been used in the synthesis of thiamine analogs and as a tool for the identification of thiamine transporters.

properties

CAS RN |

136338-57-3 |

|---|---|

Product Name |

[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |

Molecular Formula |

C10H12N5O6P |

Molecular Weight |

329.21 g/mol |

IUPAC Name |

[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C10H12N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h1-3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17)/b2-1+ |

InChI Key |

OSULHPDFAYTYOO-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(N=C2C(=N1)NC(=NC2=O)N)/C=C/C(COP(=O)(O)O)O |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C=CC(COP(=O)(O)O)O |

Canonical SMILES |

C1=C(N=C2C(=N1)NC(=NC2=O)N)C=CC(COP(=O)(O)O)O |

synonyms |

2-amino-4-hydroxy-6-(3-hydroxy-4-phosphonoxy-1-butenyl)pteridine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

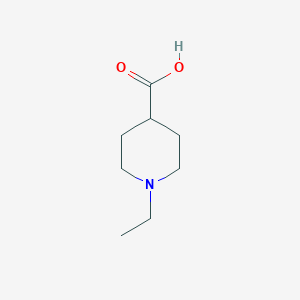

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)

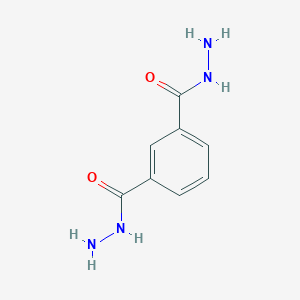

![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)

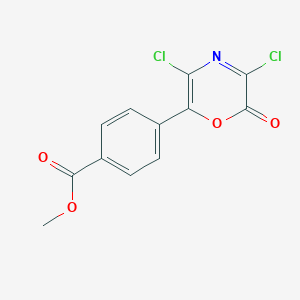

![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)